Cas no 1421466-07-0 (2-{[1-(1H-indole-2-carbonyl)azetidin-3-yl]oxy}-1,3-benzothiazole)
![2-{[1-(1H-indole-2-carbonyl)azetidin-3-yl]oxy}-1,3-benzothiazole structure](https://www.kuujia.com/scimg/cas/1421466-07-0x500.png)
2-{[1-(1H-indole-2-carbonyl)azetidin-3-yl]oxy}-1,3-benzothiazole Chemical and Physical Properties
Names and Identifiers
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- [3-(2-Benzothiazolyloxy)-1-azetidinyl]-1H-indol-2-ylmethanone
- 2-{[1-(1H-indole-2-carbonyl)azetidin-3-yl]oxy}-1,3-benzothiazole
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- Inchi: 1S/C19H15N3O2S/c23-18(16-9-12-5-1-2-6-14(12)20-16)22-10-13(11-22)24-19-21-15-7-3-4-8-17(15)25-19/h1-9,13,20H,10-11H2
- InChI Key: BYVMUIWGMQJSRX-UHFFFAOYSA-N
- SMILES: C(N1CC(OC2=NC3=CC=CC=C3S2)C1)(C1=CC2=C(N1)C=CC=C2)=O
Experimental Properties
- Density: 1.469±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 605.0±65.0 °C(Predicted)
- pka: 15.76±0.30(Predicted)
2-{[1-(1H-indole-2-carbonyl)azetidin-3-yl]oxy}-1,3-benzothiazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6276-0348-2mg |
2-{[1-(1H-indole-2-carbonyl)azetidin-3-yl]oxy}-1,3-benzothiazole |
1421466-07-0 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6276-0348-4mg |
2-{[1-(1H-indole-2-carbonyl)azetidin-3-yl]oxy}-1,3-benzothiazole |
1421466-07-0 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6276-0348-2μmol |
2-{[1-(1H-indole-2-carbonyl)azetidin-3-yl]oxy}-1,3-benzothiazole |
1421466-07-0 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6276-0348-75mg |
2-{[1-(1H-indole-2-carbonyl)azetidin-3-yl]oxy}-1,3-benzothiazole |
1421466-07-0 | 75mg |
$208.0 | 2023-09-09 | ||
Life Chemicals | F6276-0348-20μmol |
2-{[1-(1H-indole-2-carbonyl)azetidin-3-yl]oxy}-1,3-benzothiazole |
1421466-07-0 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6276-0348-15mg |
2-{[1-(1H-indole-2-carbonyl)azetidin-3-yl]oxy}-1,3-benzothiazole |
1421466-07-0 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6276-0348-5μmol |
2-{[1-(1H-indole-2-carbonyl)azetidin-3-yl]oxy}-1,3-benzothiazole |
1421466-07-0 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6276-0348-10mg |
2-{[1-(1H-indole-2-carbonyl)azetidin-3-yl]oxy}-1,3-benzothiazole |
1421466-07-0 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6276-0348-30mg |
2-{[1-(1H-indole-2-carbonyl)azetidin-3-yl]oxy}-1,3-benzothiazole |
1421466-07-0 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F6276-0348-50mg |
2-{[1-(1H-indole-2-carbonyl)azetidin-3-yl]oxy}-1,3-benzothiazole |
1421466-07-0 | 50mg |
$160.0 | 2023-09-09 |
2-{[1-(1H-indole-2-carbonyl)azetidin-3-yl]oxy}-1,3-benzothiazole Related Literature
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Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148
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Fei Song,Zhaoshuang Li,Puyou Jia,Meng Zhang,Caiying Bo,Guodong Feng,Lihong Hu,Yonghong Zhou J. Mater. Chem. A, 2019,7, 13400-13410
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Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065
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Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958
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Marikumar Rajendran,Sivakumar Vaidyanathan Dalton Trans., 2020,49, 9239-9253
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Indoles and derivatives Indolecarboxamides and derivatives
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Indoles and derivatives Indolecarboxylic acids and derivatives Indolecarboxamides and derivatives
Additional information on 2-{[1-(1H-indole-2-carbonyl)azetidin-3-yl]oxy}-1,3-benzothiazole
Compound CAS No 1421466-07-0: 2-{[1-(1H-indole-2-carbonyl)azetidin-3-yl]oxy}-1,3-benzothiazole
The compound CAS No 1421466-07-0, also known as 2-{[1-(1H-indole-2-carbonyl)azetidin-3-yl]oxy}-1,3-benzothiazole, is a structurally complex organic molecule with significant potential in various fields of research and application. This compound has garnered attention due to its unique chemical structure, which combines elements of indole, azetidine, and benzothiazole moieties. The integration of these functional groups creates a molecule with intriguing properties that have been explored in recent scientific studies.
Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, allowing researchers to delve deeper into its properties. The molecule's structure is characterized by a benzothiazole ring system, which is known for its aromatic stability and potential for electronic interactions. The presence of the indole moiety introduces additional complexity, as indole derivatives are often associated with bioactivity and pharmacological relevance. Furthermore, the azetidine ring adds a cyclic ether functionality, which can influence the compound's solubility, reactivity, and overall behavior in different environments.
One of the most promising aspects of this compound lies in its potential applications in drug discovery. The combination of indole and benzothiazole groups has been shown to exhibit significant biological activity in various assays. For instance, studies have demonstrated that similar compounds possess anti-inflammatory, antioxidant, and even anticancer properties. The inclusion of the azetidine moiety may further enhance these activities by modulating the molecule's pharmacokinetic profile or improving its bioavailability.
In terms of synthesis, the compound can be prepared through a multi-step process involving advanced organic reactions such as nucleophilic substitutions, cyclizations, and coupling reactions. Researchers have employed techniques like microwave-assisted synthesis and catalytic cross-couplings to optimize the production process. These methods not only improve yield but also ensure the purity and structural integrity of the final product.
The structural versatility of CAS No 1421466-07-0 makes it an attractive candidate for further exploration in materials science as well. The benzothiazole group is known for its use in dye-sensitized solar cells (DSSCs) due to its ability to absorb light across a broad spectrum. Incorporating this compound into such systems could potentially enhance their efficiency by improving charge transfer dynamics or extending light absorption capabilities.
Moreover, computational studies have provided valuable insights into the electronic properties of this compound. Density functional theory (DFT) calculations have revealed that the molecule exhibits favorable electronic transitions, which could be exploited in optoelectronic applications. These findings underscore the importance of interdisciplinary approaches in fully understanding and harnessing the potential of such complex molecules.
In conclusion, CAS No 1421466-07-0, or 2-{[1-(1H-indole-2-carbonyl)azetidin-3-yl]oxy}-1,3-benzothiazole, represents a fascinating example of modern organic chemistry's ability to design and synthesize intricate molecules with diverse applications. As research continues to uncover its full potential, this compound stands at the forefront of innovation in both pharmaceuticals and materials science.
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